2'-Methylacetophenone
Overview
Description
o-Methylacetophenone: , also known as 2’-methylacetophenone, is an organic compound with the molecular formula C9H10O. It is a colorless to pale yellow liquid with a sweet, floral odor. This compound is a member of the acetophenone family, which are aromatic ketones commonly used in the fragrance and flavor industries .
Biochemical Analysis
Biochemical Properties
2’-Methylacetophenone is involved in various biochemical reactions. The compound is a secondary metabolite, suggesting it may play a role in metabolic processes .
Cellular Effects
Given its biochemical properties, it is likely to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Transport and Distribution
It is likely to interact with transporters or binding proteins, influencing its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: o-Methylacetophenone can be synthesized through a Friedel-Crafts acylation reaction. This involves the reaction of toluene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions and at low temperatures to control the reaction rate and yield .
Industrial Production Methods: In an industrial setting, the production of o-Methylacetophenone follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: o-Methylacetophenone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form o-methylbenzoic acid using oxidizing agents like potassium permanganate.
Reduction: It can be reduced to o-methylphenylethanol using reducing agents such as sodium borohydride.
Substitution: It can undergo electrophilic substitution reactions, such as nitration or halogenation, to form nitro or halogenated derivatives
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid
Major Products Formed:
Oxidation: o-Methylbenzoic acid.
Reduction: o-Methylphenylethanol.
Substitution: Nitro-o-methylacetophenone or halogenated derivatives
Scientific Research Applications
o-Methylacetophenone has several applications in scientific research:
Mechanism of Action
The mechanism of action of o-Methylacetophenone involves its interaction with various molecular targets and pathways. For example, in photochemical reactions, it can undergo carboxylation with carbon dioxide to form carboxylic acids. This reaction involves the formation of intermediates and transition states, which are studied using theoretical models . The compound’s effects are mediated through its interaction with enzymes and other proteins, influencing various biochemical pathways .
Comparison with Similar Compounds
Acetophenone: The parent compound of the acetophenone family, used in similar applications but lacks the methyl group on the aromatic ring.
p-Methylacetophenone: Similar structure but with the methyl group in the para position, leading to different chemical properties and reactivity.
m-Methylacetophenone: Similar structure but with the methyl group in the meta position, also resulting in different chemical properties
Uniqueness: o-Methylacetophenone is unique due to the position of the methyl group on the aromatic ring, which influences its reactivity and the types of reactions it can undergo. This positional isomerism allows for selective synthesis of specific derivatives and applications in various fields .
Properties
IUPAC Name |
1-(2-methylphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c1-7-5-3-4-6-9(7)8(2)10/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXWWHNCQZBVZPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501015360 | |
Record name | 1-(2-Methylphenyl)ethanone | |
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Molecular Weight |
134.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS], Colourless to pale yellow liquid; Nutty coconut aroma | |
Record name | 2-Methylacetophenone | |
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Record name | 2-Methylacetophenone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2021/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
214.00 °C. @ 760.00 mm Hg | |
Record name | 2-Methylacetophenone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032386 | |
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Solubility |
Practically insoluble or insoluble in water, Soluble (in ethanol) | |
Record name | 2-Methylacetophenone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2021/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.023-1.029 | |
Record name | 2-Methylacetophenone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2021/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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CAS No. |
577-16-2, 26444-19-9 | |
Record name | 2′-Methylacetophenone | |
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Record name | 2-Methylacetophenone | |
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Record name | Ethanone, 1-(methylphenyl)- | |
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Record name | 2'-METHYLACETOPHENONE | |
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Record name | Ethanone, 1-(methylphenyl)- | |
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Record name | 1-(2-Methylphenyl)ethanone | |
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Record name | 2-methylacetophenone | |
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Record name | 1-(methylphenyl)ethan-1-one | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.341 | |
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Record name | 2-METHYLACETOPHENONE | |
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Record name | 2-Methylacetophenone | |
Source | Human Metabolome Database (HMDB) | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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